molecular formula C9H10N4 B099009 4-phenyl-1H-imidazole-1,2-diamine CAS No. 15970-40-8

4-phenyl-1H-imidazole-1,2-diamine

Cat. No.: B099009
CAS No.: 15970-40-8
M. Wt: 174.2 g/mol
InChI Key: PDRGDRQVKOPWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-phenyl-1H-imidazole-1,2-diamine is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Polymer Research

  • Fluorinated Polyamides and Polyimides : 4-phenyl-1H-imidazole-1,2-diamine derivatives have been utilized in the synthesis of novel fluorinated polyamides and polyimides. These materials exhibit properties like low moisture uptake, good thermal stability, flame retardancy, and high optical transparency, making them suitable for various industrial applications (Chen et al., 2021).

Chemical Synthesis and Complexation Studies

  • Chiral and Achiral Imines and Bisimines : The compound has been used in the synthesis of new imines and bisimines, contributing to research in organic chemistry and materials science. These derivatives exhibit varying stability constants when forming complexes with metals like Cu(II), indicating potential applications in chemical sensing and catalysis (Pařík & Chlupatý, 2014).

Optical and Thermal Properties in Polymers

  • Poly(amide-ether)s and Polyimides with Imidazole Pendants : Research on poly(amide-ether)s and polyimides incorporating imidazole pendants has highlighted their significant fluorescence emission and thermal stability. These properties are crucial for applications in fields like optoelectronics and advanced materials engineering (Ghaemy et al., 2013).

Advanced Material Applications

  • Polyimides with Triaryl Imidazole Side Groups : Polyimides containing triaryl imidazole side groups have been synthesized, demonstrating solubility in polar organic solvents and good film-forming properties. These materials are useful in creating advanced materials with specific optical and electrochemical properties (Rafiee & Rasekh, 2017).

Corrosion Inhibition Research

  • Imidazole Derivatives in Corrosion Inhibition : Imidazole derivatives, including those related to this compound, have been studied for their efficacy in corrosion inhibition, particularly on metals like mild steel. This research is vital for industries dealing with metal preservation and anti-corrosion treatments (Prashanth et al., 2021).

Safety and Hazards

The safety and hazards of 4-phenyl-1H-imidazole-1,2-diamine are not well-documented. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

Mechanism of Action

Target of Action

4-Phenyl-1H-imidazole-1,2-diamine is a complex organic compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It’s known that imidazole derivatives can form optimal h-bond interactions with enzymes . This interaction can lead to changes in the enzyme’s activity, potentially influencing various biological processes.

Biochemical Pathways

Imidazole is a key component in several biochemical pathways due to its presence in important biomolecules like histidine and purines . Therefore, it’s plausible that this compound could influence these or related pathways.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could influence its bioavailability and distribution in the body.

Result of Action

coli , suggesting that this compound may also have antimicrobial properties.

Action Environment

The chemical properties of imidazole, such as its amphoteric nature and high solubility in polar solvents , suggest that its action could be influenced by factors such as pH and solvent polarity.

Properties

IUPAC Name

4-phenylimidazole-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-9-12-8(6-13(9)11)7-4-2-1-3-5-7/h1-6H,11H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRGDRQVKOPWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-phenyl-1H-imidazole-1,2-diamine
Reactant of Route 2
4-phenyl-1H-imidazole-1,2-diamine
Reactant of Route 3
4-phenyl-1H-imidazole-1,2-diamine
Reactant of Route 4
4-phenyl-1H-imidazole-1,2-diamine
Reactant of Route 5
4-phenyl-1H-imidazole-1,2-diamine
Reactant of Route 6
4-phenyl-1H-imidazole-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.